(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound that features a piperidine ring and a pyrazole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a pyrazole derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound is also used in the development of new materials and chemical processes. Its versatility makes it suitable for various industrial applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a similar piperidine and pyrazole structure but with different functional groups.
4-(1-(4-(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea: Another compound with a pyrazole ring, used as a soluble epoxide hydrolase inhibitor.
Uniqueness: (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its specific combination of piperidine and pyrazole rings connected through a methanol group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
piperidin-2-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c13-9(7-5-11-12-6-7)8-3-1-2-4-10-8/h5-6,8-10,13H,1-4H2,(H,11,12) |
InChI Key |
NPIJFKASVUXHEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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